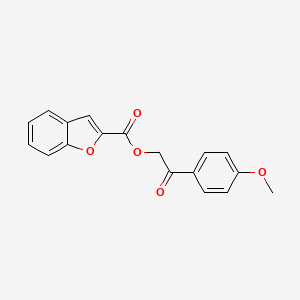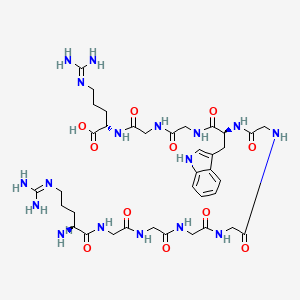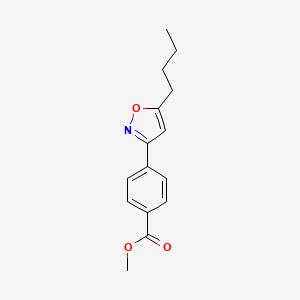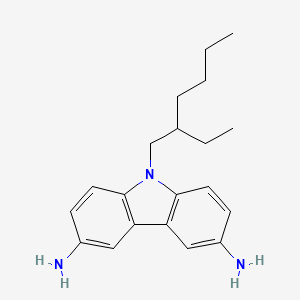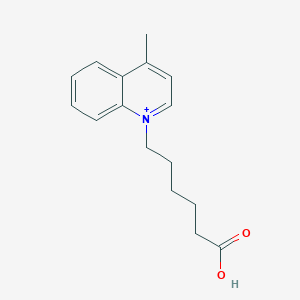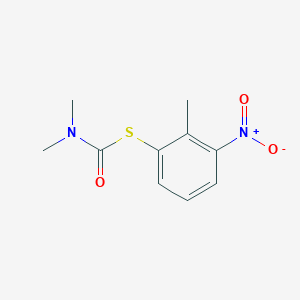![molecular formula C28H42OSn B14209530 {1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane CAS No. 918304-76-4](/img/structure/B14209530.png)
{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane is an organotin compound that has garnered interest in organic synthesis and various scientific research fields. This compound is characterized by the presence of a benzyloxyphenyl group and a tributylstannane moiety, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane typically involves the reaction of 1-[2-(benzyloxy)phenyl]prop-1-en-1-yl halide with tributyltin hydride in the presence of a catalyst. The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in this reaction include toluene and dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding stannic oxide derivative.
Reduction: It can be reduced to form the corresponding stannane derivative.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields stannic oxide derivatives, while reduction yields stannane derivatives.
Scientific Research Applications
{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various organotin compounds and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of {1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The benzyloxyphenyl group can interact with aromatic residues in proteins, while the tributylstannane moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tributylpropynylstannane: Another organotin compound with similar applications in organic synthesis.
Tributyltin hydride: Used as a reducing agent in organic synthesis.
Tributyltin chloride: Used in the production of other organotin compounds.
Uniqueness
{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane is unique due to its specific structure, which combines the benzyloxyphenyl group with the tributylstannane moiety
Properties
CAS No. |
918304-76-4 |
|---|---|
Molecular Formula |
C28H42OSn |
Molecular Weight |
513.3 g/mol |
IUPAC Name |
tributyl-[1-(2-phenylmethoxyphenyl)prop-1-enyl]stannane |
InChI |
InChI=1S/C16H15O.3C4H9.Sn/c1-2-8-15-11-6-7-12-16(15)17-13-14-9-4-3-5-10-14;3*1-3-4-2;/h2-7,9-12H,13H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
CJLZJVCRLNLERW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CC)C1=CC=CC=C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


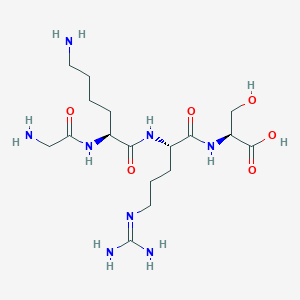
![(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol](/img/structure/B14209451.png)
![4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14209456.png)
![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)
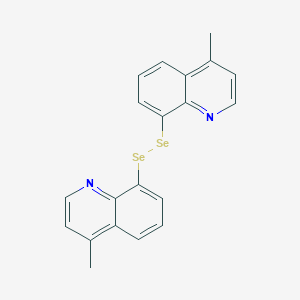
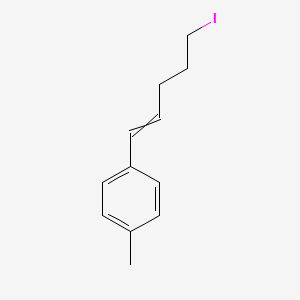
![tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14209481.png)
![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)
